4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Overview
Description
4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H14N4·HCl It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a triazole ring, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Related compounds with a 1,2,3-triazole moiety have been reported to show excellent binding affinities to a range of proteins .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially influencing biological processes.
Biochemical Pathways
Compounds with a 1,2,3-triazole moiety have been associated with a broad spectrum of biological properties, indicating that they may interact with multiple biochemical pathways .
Result of Action
Related compounds have shown significant antibacterial activity and moderate antifungal activity , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride. For instance, the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the piperidine or triazole rings.
Scientific Research Applications
4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and fluorescent compounds.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and additives.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-4-(pyridine-3-yl-CO2CH2)-1H-1,2,3-triazole: A related compound with a similar triazole ring structure.
2-(2H-1,2,3-Triazol-2-yl) Benzoic Acids: Compounds with similar triazole rings but different substituents.
Uniqueness
4-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a triazole ring. This structure imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(triazol-2-ylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.ClH/c1-3-9-4-2-8(1)7-12-10-5-6-11-12;/h5-6,8-9H,1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBYRYYVDOCBJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2N=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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